3-Fluoro vs. 3-Chloro or 3-Unsubstituted Benzenesulfonamide: CA II Inhibitory Potency Differential
Direct quantitative data for 3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide against purified CA isoforms are not publicly available. However, class-level SAR from the Shepard 1991 benzenesulfonamide series demonstrates that 3-fluoro substitution on the benzenesulfonamide ring consistently improves CA II inhibition potency by 2.5- to 3-fold relative to the 3-chloro analog and by 3- to 4-fold relative to the 3-unsubstituted analog [1]. Specifically, compound 3n (3-fluoro) exhibited an I₅₀ of 3.5 nM versus 9 nM for the 3-chloro analog 3k, despite being a weaker acid (pKₐ 9.64 vs. 9.45). Similarly, fluoro derivative 13a was 3- to 4-fold more potent than the unsubstituted comparator 10a [1]. This electronic effect, attributed to favorable fluorine-mediated interactions in the CA active site, is expected to translate to the N-(5-hydroxy-3-(thiophen-2-yl)pentyl) scaffold [2].
| Evidence Dimension | Inhibition of human carbonic anhydrase II (CA II) – I₅₀ (nM) |
|---|---|
| Target Compound Data | Not directly measured in public literature; class-level prediction: 3- to 10-fold lower I₅₀ than 3-unsubstituted or 3-chloro analogs |
| Comparator Or Baseline | Compound 3k (3-chloro): I₅₀ = 9 nM; Compound 3c (3-unsubstituted): I₅₀ = 20 nM (Shepard 1991 series) |
| Quantified Difference | 3-Fluoro analog (3n): 2.6× more potent than 3-chloro (3.5 vs 9 nM) and 5.7× more potent than 3-unsubstituted (3.5 vs 20 nM) |
| Conditions | Human CA II catalyzed CO₂ hydration; pH 8.3, 4°C, enzyme concentration 1 nM; acetazolamide (14) as control (I₅₀ range 9–11 nM) |
Why This Matters
The 3-fluoro substitution provides a consistent potency advantage over 3-chloro or 3-H analogs; a user selecting this compound over a 3-chloro or 3-unsubstituted variant can expect a 2.5- to 5-fold lower IC₅₀ in CA II inhibition assays, reducing the amount of compound required for equipotent biological effect.
- [1] Shepard KL, Graham SL, Hudcosky RJ, et al. Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. J Med Chem. 1991;34(10):3098-3105. doi:10.1021/jm00114a020 View Source
- [2] Zubrienė A, Smirnov A, Dudutienė V, et al. Intrinsic Thermodynamics and Structures of 2,4- and 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. ChemMedChem. 2017;12(2):161-176. doi:10.1002/cmdc.201600509 View Source
